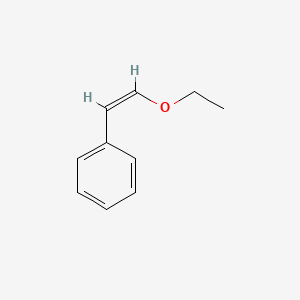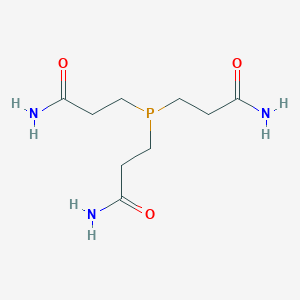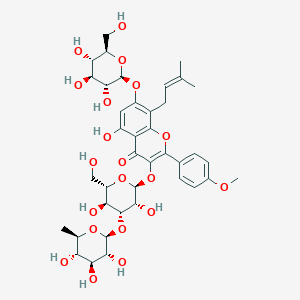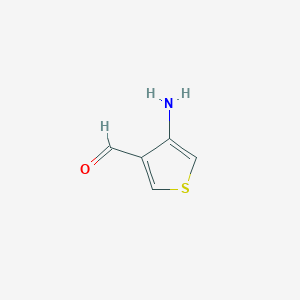
4-Aminothiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminothiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 4-position and an aldehyde group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Aminothiophene-3-carbaldehyde involves the reaction of vinyl azides with 1,4-dithiane-2,5-diol in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 40°C . This method is efficient and eco-friendly, producing the desired product in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various electrophiles can react with the amino group under acidic or basic conditions.
Major Products:
Oxidation: 4-Aminothiophene-3-carboxylic acid.
Reduction: 4-Aminothiophene-3-methanol.
Substitution: Depending on the electrophile, various substituted thiophene derivatives can be formed.
Aplicaciones Científicas De Investigación
4-Aminothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-Aminothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and aldehyde groups allows it to form covalent bonds with biological molecules, potentially inhibiting their function or altering their activity .
Comparación Con Compuestos Similares
- 2-Aminothiophene-3-carbaldehyde
- 4-Aminothiophene-2-carbaldehyde
- 3-Aminothiophene-2-carbaldehyde
Comparison: 4-Aminothiophene-3-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H5NOS |
|---|---|
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
4-aminothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H5NOS/c6-5-3-8-2-4(5)1-7/h1-3H,6H2 |
Clave InChI |
ZVNOZWSBCGGUAX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CS1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13027305.png)
![Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)
![2-{3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptan-6-yl}aceticacid](/img/structure/B13027312.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B13027330.png)
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)
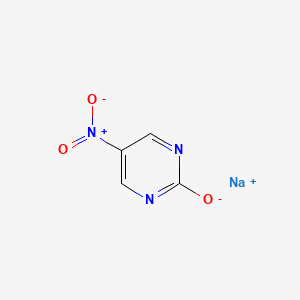
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
